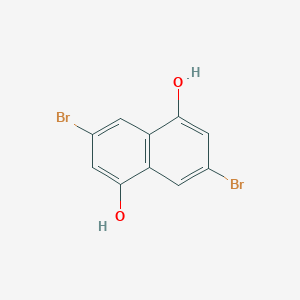
3,7-Dibromonaphthalene-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibromonaphthalene-1,5-diol is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromonaphthalene-1,5-diol typically involves the bromination of naphthalene derivatives. One common method is the reaction of naphthalene-1,5-diol with bromine in the presence of a solvent like carbon tetrachloride (CCI4) under photochemical conditions. The reaction is carried out at low temperatures, often below 10°C, using an internal irradiation source such as a 150W projector lamp . The resulting product is then purified through crystallization from a solvent mixture like dichloromethane-hexane .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of solid catalysts such as montmorillonite clay can enhance the selectivity and yield of the desired product . Additionally, the reaction conditions can be optimized to minimize the formation of by-products and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromonaphthalene-1,5-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl, amine, or alkyl groups.
Oxidation and Reduction Reactions: The hydroxyl groups can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a solvent like CCI4 under photochemical conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Hydroxy, amine, ether, nitrile, and alkyl derivatives of naphthalene.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced derivatives.
Scientific Research Applications
3,7-Dibromonaphthalene-1,5-diol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dibromonaphthalene-1,5-diol involves its interaction with molecular targets and pathways within a system. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. Additionally, the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
1,5-Dibromonaphthalene-2,6-diol: Similar structure with bromine atoms at different positions.
1,5-Dichloronaphthalene-2,6-diol: Chlorine atoms instead of bromine, leading to different reactivity and properties.
2,6-Dibromonaphthalene-1,5-diol: Bromine atoms at different positions, affecting its chemical behavior.
Uniqueness
3,7-Dibromonaphthalene-1,5-diol is unique due to the specific positioning of the bromine atoms and hydroxyl groups on the naphthalene ring. This arrangement influences its reactivity, making it suitable for specific chemical transformations and applications that other similar compounds may not be able to achieve .
Properties
Molecular Formula |
C10H6Br2O2 |
|---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
3,7-dibromonaphthalene-1,5-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-5-1-7-8(10(14)3-5)2-6(12)4-9(7)13/h1-4,13-14H |
InChI Key |
CAOSXDXSVKNJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)Br)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















